molecular formula C10H9ClF3IO B14050240 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B14050240
M. Wt: 364.53 g/mol
InChI Key: LBPGJVODBHGIHS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3IO It is characterized by the presence of a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the halogenation of a precursor benzene compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl and trifluoromethoxy groups can interact with various enzymes and receptors, influencing biological pathways. The iodine atom can also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-4-iodo-3-(trifluoromethoxy)benzene include other halogenated benzene derivatives such as:

  • 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the position and type of halogen and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

4-(3-chloropropyl)-1-iodo-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(15)9(6-7)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

LBPGJVODBHGIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)I

Origin of Product

United States

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